molecular formula C7H2Cl2F4O B3110776 1,2-Dichloro-4-fluoro-5-(trifluoromethoxy)benzene CAS No. 1806281-44-6

1,2-Dichloro-4-fluoro-5-(trifluoromethoxy)benzene

Cat. No. B3110776
CAS RN: 1806281-44-6
M. Wt: 248.99 g/mol
InChI Key: APRZQCAZTMUOGY-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-5-(trifluoromethoxy)benzene is a type of aryl trifluoromethyl ether . It has a molecular formula of C7H2Cl2F4O and a molecular weight of 248.99 g/mol .


Synthesis Analysis

(Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . There are also other methods for the synthesis of trifluoromethoxy group containing compounds, such as the reaction of dithiocarbonates with hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)Oc1ccccc1 . The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 102 °C and a density of 1.226 g/mL at 25 °C . The compound is in liquid form and has a refractive index n20/D of 1.406 (lit.) .

Safety and Hazards

1,2-Dichloro-4-fluoro-5-(trifluoromethoxy)benzene may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-dichloro-4-fluoro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRZQCAZTMUOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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